Hepcidin is encoded by the HAMP gene located on chromosome 19q13.1. The synthesis begins with an 84-amino acid precursor that undergoes enzymatic cleavage to produce the active 25-amino acid form, hepcidin-25. This process involves several post-translational modifications, including the removal of pro-regions and formation of disulfide bonds, which are crucial for its biological activity .
Hepcidin is classified as a peptide hormone and part of the innate immune system due to its antimicrobial properties. It is categorized under regulatory peptides that modulate iron absorption and distribution in the body. The primary isoform, hepcidin-25, has two smaller isoforms: hepcidin-22 and hepcidin-20, which are generated through further processing but have not been shown to play significant roles in iron regulation .
The synthesis of hepcidin involves multiple steps starting from its precursor protein. Initially, the preprohepcidin (84 amino acids) is synthesized in hepatocytes. This precursor undergoes cleavage to form prohepcidin (64 amino acids), which is further processed into hepcidin-25 (25 amino acids) through enzymatic action by furin-like convertases .
Technical Details:
Hepcidin-25 exhibits a unique molecular structure characterized by:
Data:
Hepcidin primarily interacts with ferroportin through binding, which leads to:
Technical Details:
The mechanism by which hepcidin regulates iron metabolism involves several steps:
Data:
Relevant Data:
Hepcidin measurement has important applications in both clinical diagnostics and research:
The HAMP gene (located on chromosome 19q13.1 in humans) encodes preprohepcidin, an 84-amino-acid precursor peptide. Its promoter region contains conserved cis-acting elements, including a STAT3-binding site (–72 to –64 bp) for interleukin-6 (IL-6) response, a BMP-responsive element (BMP-RE), and E-box motifs (CAnnTG) for Upstream Stimulatory Factor (USF) binding [1] [2] [6]. Transcription is regulated by three principal pathways:
Table 1: Transcriptional Regulators of HAMP
Regulator | Binding Site | Function | Pathway |
---|---|---|---|
STAT3 | TTCTTGGAA (–72 bp) | Upregulation during inflammation | IL-6/JAK/STAT3 |
SMAD1/5/8-SMAD4 | BMP-RE | Iron-dependent activation | BMP/SMAD |
USF1/2 | E-box (CAnnTG) | Basal transcription; circadian rhythm modulation | Hypoxia/USF |
C/EBPα | CCAAT box | Metabolic regulation | Liver-enriched factors |
Genetic variations in regulatory elements cause pathological dysregulation. A promoter SNP (–582A>G) reduces hepcidin expression in thalassemia patients, while a 5'UTR G>A mutation creates an upstream open reading frame (uORF), diminishing translation efficiency in hereditary hemochromatosis [2] [9].
Preprohepcidin undergoes sequential proteolytic cleavage to generate bioactive hepcidin-25:
Table 2: Key Processing Steps of Hepcidin
Precursor Form | Length (aa) | Cleavage Site | Enzyme | Localization |
---|---|---|---|---|
Preprohepcidin | 84 | None | – | ER |
Prohepcidin | 60 | Ala²⁴↓Ser²⁵ | Signal peptidase | Golgi |
Hepcidin-25 | 25 | Arg⁶²↓Ile⁶³ | Furin | Secretory vesicles |
Pulse-chase experiments in HepG2 cells demonstrate rapid processing: >90% of radiolabeled prohepcidin converts to hepcidin-25 within 60 minutes. Furin inhibition (using decanoyl-RVKR-CMK or siRNA) arrests processing, leading to accumulation of 6-kDa prohepcidin, detectable in serum but biologically inert [3] [8]. This cleavage is constitutive and unaffected by iron-transferrin or hypoxia, contrasting with transcriptional regulation [8].
Alternative processing generates shorter isoforms with distinct functions:
In fish (e.g., roughskin sculpin, zebrafish), gene duplication produces functionally specialized isoforms:
Table 3: Hepcidin Isoforms and Functions
Isoform | Length (aa) | Expression Site | Primary Function | Bioactivity |
---|---|---|---|---|
Hepcidin-25 | 25 | Hepatocytes | Systemic iron regulation | Binds ferroportin; induces internalization |
Hepcidin-22 | 22 | Kidney, macrophages | Antimicrobial defense | Moderate activity against Gram-negative bacteria |
Hepcidin-20 | 20 | Ubiquitous | Unknown | Negligible iron regulation; weak antimicrobial role |
Fish Hamp2 | 26–35 | Liver, gill, skin | Host defense | Disrupts microbial membranes |
Hepcidin-25's bioactivity depends on conserved structural motifs:
Table 4: Structural Features of Mature Hepcidin-25
Structural Element | Position/Residues | Functional Role | Consequence of Disruption |
---|---|---|---|
N-terminal domain | Asp¹-Ile⁵ | Ferroportin binding | Loss of iron-regulatory activity |
Disulfide bonds | Cys⁷-Cys²³, Cys¹⁰-Cys²⁶ | Tertiary stability | Protein misfolding; abolished receptor interaction |
Vicinal disulfide | Cys²³-Cys²⁶ | Beta-hairpin formation | Reduced bioactivity |
Cationic residues | Arg⁹, Lys¹³ | Electrostatic binding to ferroportin | Decreased binding affinity |
X-ray crystallography of fish hepcidin (e.g., bass) reveals a distorted β-sheet fold stabilized by disulfide bonds, with the N-terminus exposed for receptor engagement. Mammalian hepcidin shares >80% structural homology, underscoring evolutionary conservation [4] [10].
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